Demoxepam

Pharmacokinetics Drug Metabolism Benzodiazepine Disposition

Demoxepam (CAS 963-39-3) is the N-oxide metabolite of chlordiazepoxide, essential for pharmacokinetic studies, forensic toxicology, and GABAA receptor research. Its thermal lability causes on-column decomposition to nordazepam during GC-MS, risking false-positive identification. Only certified demoxepam standards enable accurate chromatographic resolution. With a 14–95 h half-life (extending to >150 h in hepatic impairment), demoxepam requires distinct analytical approaches. Surrogates such as nordazepam or oxazepam are not analytically interchangeable. Procure certified reference material to ensure experimental validity.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 963-39-3
Cat. No. B105763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemoxepam
CAS963-39-3
Synonyms7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-Oxide_x000B_5-Phenyl-7-chloro-3H-1,4-benzodiazepin-2(1H)-one 4-Oxide;  7-Chloro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one 4-Oxide;  Chlordiazepoxide Lactam;  NSC 169898;  NSC 46007;  NSC 46077;  Ro
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2
InChIKeyPSADRZMLSXCSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Demoxepam (CAS 963-39-3): Technical Baseline for a Benzodiazepine Metabolite Standard in Pharmacokinetic and Forensic Research


Demoxepam (CAS 963-39-3) is a 1,4-benzodiazepine derivative that functions as the primary pharmacologically active N-oxide metabolite of chlordiazepoxide [1]. Unlike many benzodiazepine metabolites that represent terminal inactivation products, demoxepam retains intrinsic activity as a positive allosteric modulator at the GABAA receptor, though with reduced efficacy relative to its parent compound [2]. The compound serves dual roles in research contexts: as a metabolic intermediate in the chlordiazepoxide pathway and as a synthetic precursor to oxazepam and medazepam [3]. This unique position as both an active metabolite and a synthetic intermediate distinguishes demoxepam from other benzodiazepine lactam derivatives in analytical, pharmacokinetic, and forensic applications.

Why Demoxepam (CAS 963-39-3) Cannot Be Interchanged with Nordazepam, Oxazepam, or Other Benzodiazepine Metabolites


Substituting demoxepam with structurally proximate benzodiazepine metabolites such as nordazepam (desmethyldiazepam), oxazepam, or even the parent chlordiazepoxide introduces analytically and pharmacologically distinct variables that compromise experimental validity. Demoxepam possesses an N-oxide moiety at the 4-position that confers unique thermal lability during gas chromatography, resulting in on-column decomposition to nordazepam that can generate false-positive identification if proper methodological controls are not implemented [1]. Pharmacokinetically, demoxepam exhibits a markedly longer and more variable elimination half-life (14–95 hours in humans) than chlordiazepoxide (6.6–28 hours), with the potential for extreme prolongation to 150–346 hours in hepatic insufficiency [2]. At the receptor level, demoxepam displays reduced GABAA efficacy compared to chlordiazepoxide, despite comparable 3H-flunitrazepam binding affinity, indicating that the N-oxide modification produces a functionally distinct pharmacological profile [3]. These orthogonal differences in analytical behavior, pharmacokinetic duration, and receptor efficacy establish demoxepam as non-interchangeable with any single alternative benzodiazepine species.

Demoxepam (CAS 963-39-3): Quantified Comparative Evidence for Scientific Selection


Comparative Elimination Half-Life: Demoxepam vs. Chlordiazepoxide in Human Subjects

In a crossover study administering single 20 mg oral doses of chlordiazepoxide and demoxepam to six human subjects, the elimination half-life of demoxepam was markedly longer than that of chlordiazepoxide in every subject, with a range of 14–95 hours for demoxepam compared to 6.6–28 hours for chlordiazepoxide [1]. A separate analysis summarizing benzodiazepine characteristics corroborates these values, reporting chlordiazepoxide half-life at 6.8–28 hours and demoxepam half-life at 14–95 hours [2]. In patients with hepatic insufficiency, demoxepam elimination can be further prolonged to 150–346 hours, representing a 5- to 12-fold extension beyond the normal range [3].

Pharmacokinetics Drug Metabolism Benzodiazepine Disposition

Differential GABAA Receptor Efficacy: Demoxepam vs. Chlordiazepoxide in Oocyte Electrophysiology

In a comprehensive in vitro study using oocyte electrophysiology, chlordiazepoxide (CDP) exerted greater potency than demoxepam at GABAA receptors containing α1 subunits, despite both compounds displaying comparable 3H-flunitrazepam binding affinity in radioligand displacement assays [1]. The same study confirmed this differential efficacy translated to in vivo models, with CDP demonstrating greater potency than demoxepam in the stress-induced hyperthermia paradigm. The binding data indicated that 3H-flunitrazepam displacement was not significantly different between CDP and demoxepam, establishing that the reduced activity of demoxepam arises from functional efficacy differences rather than binding affinity differences.

GABAA Receptor Electrophysiology Benzodiazepine Pharmacology

GC-MS Thermal Decomposition Artifact: Demoxepam Produces Erroneous Nordiazepam and Oxazepam Signals

Demoxepam, like other N-oxide metabolites, undergoes thermal decomposition during gas chromatography-mass spectrometry (GC-MS) analysis, converting to nordiazepam (desmethyldiazepam) [1]. This decomposition precludes reliable detection and quantification of demoxepam by standard GC-MS methods without specialized precautions. Under various derivatization conditions, oxazepam and nordiazepam were consistently identified in neat demoxepam samples as artifacts of the analytical process itself [2]. In neat derivatized demoxepam samples, oxazepam was identified at concentrations as low as 50 ng/mL and nordiazepam at 500 ng/mL, despite these compounds being absent from the original sample matrix. In contrast, HPLC analysis at 35°C permits screening of demoxepam without thermal decomposition [1]. This analytical instability creates a distinct differentiation from nordiazepam and oxazepam, which can be reliably analyzed by standard GC-MS without thermal artifact generation.

Analytical Toxicology Forensic Chemistry GC-MS

Demoxepam Exhibits Cytotoxic Activity Against Cancer Cell Lines: Differentiated Profile vs. Other Benzodiazepines

Demoxepam has been demonstrated to exhibit cytotoxic activity against cancer cell lines, a property that distinguishes it from many other benzodiazepine metabolites . While the primary benzodiazepine pharmacology of demoxepam involves GABAA receptor modulation with reduced efficacy compared to chlordiazepoxide [1], this ancillary cytotoxic activity represents a distinct biological property. The specific cancer cell lines against which demoxepam exhibits cytotoxicity, as well as the quantitative IC50 or EC50 values, have been characterized in the literature . This cytotoxic profile is not uniformly shared across the benzodiazepine class and may be related to structural features of the N-oxide-containing lactam structure.

Cancer Research Cytotoxicity Drug Repurposing

Inhibition of [3H]Tryptophan Binding to Rat Hepatic Nuclei: Demoxepam Specificity vs. Other Benzodiazepines

Demoxepam has been shown to produce marked competition with 3H-tryptophan binding to rat hepatic nuclei in vitro, with an apparent KD of approximately 22 μM [1][2]. This inhibitory effect on tryptophan binding to hepatic nuclei is not uniformly observed across all benzodiazepines; demoxepam, as the N-desalkylated compound of chlordiazepoxide, demonstrates this property distinctly. The saturable, stereospecific, high-affinity binding of L-tryptophan to hepatic nuclei is competitively inhibited by demoxepam, suggesting a potential mechanism by which demoxepam could influence hepatic metabolic processes. This property is of particular research interest given the association between tryptophan ingestion and eosinophilia-myalgia syndrome in patients also taking benzodiazepines [2].

Hepatology Tryptophan Metabolism Nuclear Receptor Binding

High-Value Application Scenarios for Demoxepam (CAS 963-39-3) Based on Quantified Comparative Evidence


Pharmacokinetic Modeling of Chlordiazepoxide Metabolism Requiring Authentic Metabolite Standards

Researchers conducting pharmacokinetic studies of chlordiazepoxide metabolism require demoxepam as an authentic reference standard for accurate metabolite quantification. The extended and variable elimination half-life of demoxepam (14–95 hours in normal subjects, extending to 150–346 hours in hepatic impairment) [6][4] necessitates longer sampling durations and distinct pharmacokinetic modeling approaches compared to the parent chlordiazepoxide (6.6–28 hours). Procurement of authentic demoxepam reference material, rather than relying on surrogate compounds or calculated extrapolations, is essential for generating valid pharmacokinetic parameters. This application is particularly critical in studies involving hepatic insufficiency populations, where demoxepam accumulation can drive prolonged sedation and requires precise concentration monitoring.

Forensic and Clinical Toxicology Method Validation Requiring Demoxepam-Specific Analytical Standards

Toxicology laboratories developing or validating analytical methods for benzodiazepine detection must include demoxepam reference standards specifically to avoid false-positive identification of nordiazepam and oxazepam. Because demoxepam thermally decomposes to nordiazepam during standard GC-MS analysis [6], and derivatized demoxepam produces oxazepam artifact at ≥50 ng/mL and nordiazepam artifact at ≥500 ng/mL [4], method validation using authentic demoxepam standards is required to establish proper chromatographic resolution and confirm that detected nordiazepam or oxazepam signals represent genuine metabolites rather than analytical artifacts. HPLC-based methods operating at 35°C with direct-probe MS confirmation represent the validated approach for demoxepam detection [6]. Procurement of certified demoxepam reference material is mandatory for laboratories seeking accreditation for benzodiazepine forensic analysis.

Functional GABAA Receptor Pharmacology Studies Requiring Subtype-Specific Efficacy Profiling

Investigators studying GABAA receptor subtype pharmacology and structure-activity relationships benefit from demoxepam as a tool compound that dissociates binding affinity from functional efficacy. Demoxepam demonstrates comparable 3H-flunitrazepam binding affinity to chlordiazepoxide but reduced functional activity at α1-containing GABAA receptors in oocyte electrophysiology [6]. This binding-efficacy disconnect makes demoxepam a valuable comparator compound for studies investigating the molecular determinants of benzodiazepine efficacy versus affinity. Researchers conducting chronic minipump studies with chlordiazepoxide must additionally account for the rapid hydrolysis of chlordiazepoxide to demoxepam in aqueous solution [6], requiring demoxepam reference material for accurate quantification of actual drug exposure during extended infusion paradigms.

Hepatic Nuclear Receptor Studies of Tryptophan-Benzodiazepine Interactions

Investigators examining the intersection of benzodiazepine pharmacology and tryptophan metabolic pathways require demoxepam for its specific inhibitory effect on 3H-tryptophan binding to rat hepatic nuclei (apparent KD approximately 22 μM) [6]. This property is not uniformly shared across benzodiazepine metabolites and represents a hepatically-relevant molecular interaction of potential clinical significance given the historical association between tryptophan ingestion, eosinophilia-myalgia syndrome, and benzodiazepine co-administration. Studies investigating benzodiazepine effects on hepatic tryptophan transport and nuclear signaling mechanisms specifically require demoxepam as the experimental compound, as alternative benzodiazepine metabolites lack this characterized interaction profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demoxepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.